tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate
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Description
Tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The unique structure of tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate makes it an excellent candidate for drug design. Researchers explore its potential as a scaffold for novel pharmaceuticals. The presence of the nicotinamide moiety and the carbamate group allows for versatile modifications, leading to compounds with improved bioavailability, target specificity, and pharmacokinetic properties .
Antibacterial and Antifungal Agents
Studies have evaluated the antibacterial and antifungal activities of tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate. It exhibits moderate activity against various microorganisms, making it a valuable lead compound for developing new antimicrobial agents .
Organic Synthesis and Building Blocks
The compound serves as a building block in organic synthesis. Chemists utilize it to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. Its flexibility and ease of modification contribute to its popularity in constructing diverse organic molecules .
Caged Building Blocks for Peptide Synthesis
Researchers employ tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate as a caged building block for peptide synthesis. By selectively deprotecting the tert-butyl group, they can release the desired functional group, enabling controlled peptide assembly .
Ceftolozane Intermediate
An essential intermediate in the synthesis of ceftolozane, a potent antibiotic, is derived from tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate. This compound contributes to the construction of ceftolozane’s complex structure, highlighting its significance in antibiotic development .
Ligand in Transition Metal Catalysis
Researchers utilize tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate as a ligand in transition metal-catalyzed reactions. For instance, it participates in the synthesis of methylated alkanes and ketones via nickel-catalyzed methylation of unactivated alkyl halides and acid chlorides .
properties
IUPAC Name |
tert-butyl N-[2-[[6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)20-9-8-19-16(22)13-4-5-15(21-12-13)25-14-6-10-24-11-7-14/h4-5,12,14H,6-11H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWCALWVFXUMRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CN=C(C=C1)OC2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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